Cas no 2171723-50-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydropyran (oxan-4-yl) group and a propargyl carbamoyl moiety, offering unique steric and functional properties for advanced peptide modifications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the alkyne functionality enables selective click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is particularly valuable for introducing constrained conformational motifs or bioorthogonal handles into peptide backbones, facilitating downstream conjugation or structural studies. Its carboxylic acid terminus allows for further elongation or derivatization, making it a versatile building block for complex peptide architectures.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid structure
2171723-50-3 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid
CAS番号:2171723-50-3
MF:C27H28N2O6
メガワット:476.521027565002
CID:6597449
PubChem ID:165778028

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
    • 2171723-50-3
    • EN300-1472999
    • インチ: 1S/C27H28N2O6/c1-2-13-29(18-11-14-34-15-12-18)26(32)24(16-25(30)31)28-27(33)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-10,18,23-24H,11-17H2,(H,28,33)(H,30,31)
    • InChIKey: XINJNJZTWCYWCU-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)N(CC#C)C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 476.19473662g/mol
  • どういたいしつりょう: 476.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 794
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1472999-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
50mg
$2829.0 2023-09-29
Enamine
EN300-1472999-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
1g
$0.0 2023-06-06
Enamine
EN300-1472999-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
250mg
$3099.0 2023-09-29
Enamine
EN300-1472999-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
500mg
$3233.0 2023-09-29
Enamine
EN300-1472999-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
100mg
$2963.0 2023-09-29
Enamine
EN300-1472999-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
2500mg
$6602.0 2023-09-29
Enamine
EN300-1472999-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
5000mg
$9769.0 2023-09-29
Enamine
EN300-1472999-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
10000mg
$14487.0 2023-09-29
Enamine
EN300-1472999-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(oxan-4-yl)(prop-2-yn-1-yl)carbamoyl]propanoic acid
2171723-50-3
1000mg
$3368.0 2023-09-29

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acidに関する追加情報

Comprehensive Analysis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid (CAS No. 2171723-50-3)

In the rapidly evolving field of peptide synthesis and bioconjugation, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid (CAS No. 2171723-50-3) has emerged as a critical building block for researchers. This compound, often abbreviated as Fmoc-protected alkyne derivative, is widely utilized in click chemistry applications, particularly in the modification of biomolecules. Its unique structure, featuring both an Fmoc group and a tetrahydropyran (THP) ring, makes it highly versatile for solid-phase peptide synthesis (SPPS) and protein engineering.

The growing interest in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid is closely tied to advancements in drug discovery and biopharmaceutical development. Researchers frequently search for Fmoc-alkyne reagents to facilitate site-specific labeling of proteins and peptides. The compound’s CAS No. 2171723-50-3 is often queried in scientific databases, reflecting its importance in proteomics and chemical biology. Its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) further enhances its utility in bioorthogonal chemistry.

One of the key advantages of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid is its stability under standard SPPS conditions. The Fmoc group provides temporary protection for the amino functionality, while the alkyne moiety enables subsequent conjugation with azide-containing molecules. This dual functionality is particularly valuable for designing targeted therapeutics and diagnostic probes. Recent studies have highlighted its role in developing ADC (antibody-drug conjugates) and fluorescent tags for imaging applications.

From a synthetic perspective, the incorporation of the oxan-4-yl (THP) group in CAS No. 2171723-50-3 offers enhanced solubility in organic solvents, which is crucial for high-yield peptide coupling. This feature addresses a common challenge in peptide chemistry, where poor solubility can hinder reaction efficiency. Additionally, the compound’s prop-2-yn-1-yl carbamoyl segment ensures efficient cross-linking with biomolecules, making it a preferred choice for bioconjugation strategies.

The demand for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid is also driven by its applications in material science. For instance, it is used to functionalize nanoparticles and polymer scaffolds for tissue engineering. Researchers exploring smart materials often seek this compound to create bioactive surfaces with tailored properties. Its role in surface modification and biointerface engineering underscores its interdisciplinary relevance.

In summary, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(oxan-4-yl)(prop-2-yn-1-yl)carbamoylpropanoic acid (CAS No. 2171723-50-3) is a multifaceted reagent with broad applications in chemical biology, drug development, and material science. Its unique structural features, including the Fmoc protection and alkyne handle, make it indispensable for modern research. As the scientific community continues to explore precision medicine and advanced biomaterials, this compound is poised to remain a cornerstone in innovative methodologies.

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